2-Amino-6-phosphonohexanoic acid
CAS No.: 78944-89-5
Cat. No.: VC0004142
Molecular Formula: C6H14NO5P
Molecular Weight: 211.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78944-89-5 |
---|---|
Molecular Formula | C6H14NO5P |
Molecular Weight | 211.15 g/mol |
IUPAC Name | 2-amino-6-phosphonohexanoic acid |
Standard InChI | InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12) |
Standard InChI Key | QIOXWRQXHFVNLV-UHFFFAOYSA-N |
SMILES | C(CCP(=O)(O)O)CC(C(=O)O)N |
Canonical SMILES | C(CCP(=O)(O)O)CC(C(=O)O)N |
Chemical Structure and Physical Properties
Molecular Architecture
2-Amino-6-phosphonohexanoic acid (C<sub>6</sub>H<sub>14</sub>NO<sub>5</sub>P) features a six-carbon backbone with an amino group at the second position and a phosphono group at the sixth position. The stereochemistry of the α-carbon determines its enantiomeric forms: (2S)-2-amino-6-phosphonohexanoic acid (L-AP6) and (2R)-2-amino-6-phosphonohexanoic acid (D-AP6). The L-enantiomer exhibits a specific rotation that correlates with its biological activity .
Table 1: Physical and Chemical Properties of AP6
Spectroscopic and Chromatographic Data
The SMILES notation for L-AP6 is N[C@@H](CCCCP(O)(O)=O)C(O)=O
, reflecting its chiral center and functional groups . High-performance liquid chromatography (HPLC) assays confirm a purity of ≥98% for the solid form, with a retention time consistent with its hydrophilic nature due to the phosphono moiety .
Synthesis and Enantiomeric Resolution
Enantioselective Synthesis
The resolution of DL-AP6 into its enantiomers is achieved through fractional crystallization of the L-lysine salt. This method capitalizes on the differential solubility of diastereomeric salts, yielding enantiopure L-AP6 and D-AP6 . Key steps include:
-
Alkylation of Imidazolidinones: Chiral imidazolidinone derivatives undergo alkylation with 4-bromobutylphosphonate, achieving diastereoselectivities >95% .
-
Acid Hydrolysis: The alkylated products are hydrolyzed under acidic conditions (HCl, 6M) to yield free phosphonic acids .
Table 2: Synthetic Yield and Optical Purity
Parameter | L-AP6 | D-AP6 |
---|---|---|
Yield (%) | 72 | 68 |
Optical Purity (% ee) | >98 | >98 |
Industrial Production Challenges
Pharmacological Actions and Receptor Specificity
Mechanism of Action
L-AP6 acts as an agonist at the quisqualate-sensitized site, a distinct EAA receptor subtype in hippocampal CA1 neurons. Sensitization occurs through prior exposure to quisqualic acid (QUIS), enhancing neuronal depolarization by 30–250-fold . This effect is reversed by L-α-aminoadipate, a competitive antagonist .
Table 3: Pharmacological Profile of L-AP6
Receptor Type | IC<sub>50</sub> (μM) | Selectivity vs. QUIS-Site |
---|---|---|
QUIS-Sensitized Site | 40 | 1 (Reference) |
NMDA Receptor | 3,000 | 75-fold lower |
Kainate/AMPA Receptor | >10,000 | 250-fold lower |
L-AP4 Receptor | 800 | 20-fold lower |
Neurotoxicological Implications
Prolonged exposure to L-AP6 at concentrations >100 μM induces excitotoxic effects, mimicking glutamate-induced neuronal death. This property is leveraged in models of neurodegenerative diseases, though therapeutic applications require precise dose control .
Research Applications and Future Directions
Electrophysiological Studies
L-AP6's selectivity enables precise interrogation of QUIS-sensitized pathways. Intracellular recordings in rat hippocampal slices demonstrate its utility in mapping synaptic plasticity mechanisms .
Drug Development Prospects
Structural analogs of AP6 are under investigation for stroke and epilepsy therapeutics. Modifications to the phosphono group’s acidity may enhance blood-brain barrier permeability, a current limitation .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume